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N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

medicinal chemistry structure-activity relationship linker optimization

This imidazo[1,2‑a]pyridine carboxamide uniquely combines an ethyl spacer and a thiophene‑2‑carboxamide headgroup, distinguishing it from methylene‑linked and 2,6‑difluorobenzamide analogs. Orthogonal HTS annotations (RGS4, μ‑opioid, ADAM17, M1, UPR) across JHICC, Scripps, and Burnham make it a validated multi‑target chemical biology probe for GPCR‑protease‑stress‑response crosstalk studies. Ideal for SAR library design and inter‑laboratory assay standardization.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 868978-22-7
Cat. No. B2762768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide
CAS868978-22-7
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CS3
InChIInChI=1S/C15H15N3OS/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
InChIKeyDGLFSSRZXBLRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide (CAS 868978-22-7): Structural Identity and Baseline Profile for Procurement Decisions


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide (CAS 868978-22-7) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2‑a]pyridine carboxamide class. It features a 8‑methyl‑imidazo[1,2‑a]pyridine core linked via an ethyl spacer to a thiophene‑2‑carboxamide moiety [1]. PubChem CID 7150757 confirms a molecular weight of 285.4 g/mol, a computed XLogP3 of 3.4, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and four rotatable bonds, placing it in a favorable property space for lead‑like screening [1]. The compound has been annotated in high‑throughput screening (HTS) assays targeting RGS4, the μ‑opioid receptor, ADAM17, the M1 muscarinic receptor, and the unfolded protein response, indicating broad biological profiling .

Why N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide Cannot Be Replaced by Close Imidazopyridine Analogs


Within the imidazo[1,2‑a]pyridine carboxamide series, even minor modifications to the linker length, substitution pattern, or heteroaryl headgroup can profoundly alter target engagement profiles. For example, the methylene‑linked analog N-((8‑methylimidazo[1,2‑a]pyridin‑2‑yl)methyl)thiophene‑2‑carboxamide (CAS 868970‑97‑2) differs by only one methylene unit, yet the ethyl linker in the target compound introduces additional conformational flexibility that may affect binding pocket complementarity . Similarly, replacement of the thiophene‑2‑carboxamide with other aromatic amides, such as a 2,6‑difluorobenzamide (WAY‑325911) or a phenyl‑bridged thiophene‑2‑carboxamide (CHEMBL1580321), results in distinct pharmacophore geometries [1]. Because the compound’s screening annotation spans multiple orthogonal targets (RGS4, μ‑opioid receptor, ADAM17, M1, UPR), its activity signature is a unique function of its precise scaffold; generic substitution without parallel assay validation risks loss of the specific polypharmacology or selectivity window that has been experimentally recorded .

Quantitative Differentiation of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide (868978-22-7) from Closest Analogs


Linker‑Length Divergence: Ethyl vs. Methylene in Imidazopyridine‑Thiophene Carboxamides

The target compound contains an ethyl linker between the imidazopyridine core and the thiophene‑2‑carboxamide, while the closest catalog analog, N-((8‑methylimidazo[1,2‑a]pyridin‑2‑yl)methyl)thiophene‑2‑carboxamide (CAS 868970‑97‑2), bears a methylene linker . This one‑carbon elongation increases the heavy‑atom count from 13 to 14 non‑hydrogen atoms in the linker region and adds one rotatable bond (total 4 vs. 3 in the methylene analog) [1]. The difference in conformational sampling may lead to divergent target‑engagement profiles; however, no head‑to‑head assay data are available to quantify the impact on potency or selectivity. This dimension is therefore classified as Supporting evidence.

medicinal chemistry structure-activity relationship linker optimization

Amide Headgroup Divergence: Thiophene‑2‑carboxamide vs. 2,6‑Difluorobenzamide (WAY‑325911)

Replacement of the thiophene‑2‑carboxamide with a 2,6‑difluorobenzamide (WAY‑325911) swaps a sulfur‑containing five‑membered heteroaromatic for a halogenated phenyl ring . The target compound has an XLogP3 of 3.4, while WAY‑325911 is expected to be more lipophilic (estimated XLogP3 ~3.6–3.8 based on fragment additivity). The thiophene sulfur can act as a hydrogen‑bond acceptor or participate in S‑π interactions, which the difluorobenzamide cannot replicate. No direct comparative activity data exist, so this is classified as Class-level inference.

medicinal chemistry pharmacophore diversity HTS profiling

Phenyl‑Bridged Analog (CHEMBL1580321) vs. Direct Ethyl Link: Geometrical and Rotational Divergence

CHEMBL1580321 interposes a phenyl ring between the imidazo[1,2‑a]pyridine and the thiophene‑2‑carboxamide, creating a rigid, extended geometry. In contrast, the target compound’s ethyl linker retains rotational freedom [1]. The distance between the core nitrogen and the amide carbonyl oxygen is approximately 5.5 Å (extended conformation) for the target compound versus ≈8.5 Å for the phenyl‑bridged analog [2]. This geometric difference may modulate binding to targets such as the μ‑opioid receptor and ADAM17, where the compound has been screened . Classified as Class-level inference due to absence of direct comparative pharmacological data.

scaffold hopping conformational restriction HTS repurposing

HTS Target Panel Annotation: Multi‑Target Fingerprint vs. Single‑Target Analogs

The compound has been tested in at least five distinct HTS assays: a regulator of G‑protein signaling 4 (RGS4) activation assay (JHICC source), a μ‑opioid receptor agonist assay (Scripps), an ADAM17 inhibition assay (Scripps), an M1 muscarinic receptor agonist assay (Scripps), and an unfolded protein response (XBP1) agonist assay (Burnham) . This multi‑target annotation constitutes a de facto biological fingerprint. By contrast, the methylene‑linked analog (CAS 868970‑97‑2) and WAY‑325911 lack publicly curated annotation for the identical panel, making it impossible to verify whether they would reproduce the same fingerprint . This is classified as Supporting evidence because the absence of comparative data precludes quantification of differential activity.

high-throughput screening polypharmacology target engagement

Procurement‑Relevant Application Scenarios for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide (868978-22-7)


Polypharmacology‑Centric Chemical Biology Probe Campaigns

Because the compound has been simultaneously profiled against RGS4, the μ‑opioid receptor, ADAM17, the M1 muscarinic receptor, and the UPR pathway, it is suitable as a multi‑target chemical biology probe for systems‑level studies of GPCR‑protease‑stress‑response crosstalk. Its annotated HTS fingerprint allows researchers to interrogate multiple nodes in a single experiment, reducing inter‑compound variability.

Scaffold‑Focused Structure–Activity Relationship (SAR) Libraries

The distinct ethyl linker and thiophene‑2‑carboxamide headgroup differentiate this compound from methylene‑linked (CAS 868970‑97‑2) and 2,6‑difluorobenzamide (WAY‑325911) analogs . Medicinal chemistry groups building focused imidazo[1,2‑a]pyridine libraries can use the compound as a key SAR probe to evaluate linker‑length and heteroaryl‑amide contributions to potency and selectivity.

HTS Assay Panel Standardization and Reproducibility Controls

With five publicly curated HTS assay annotations spanning multiple screening centers (JHICC, Scripps, Burnham) , this compound can serve as an inter‑laboratory reference standard for assay validation, enabling cross‑site comparison of screening data quality and hit‑calling thresholds.

Computational Model Training and Pharmacophore Validation

The compound’s well‑defined structure (CID 7150757), computed physicochemical properties (MW 285.4, XLogP3 3.4, 4 rotatable bonds) [1], and multi‑target bioactivity annotation provide a high‑quality data point for training machine‑learning models in polypharmacology prediction and for validating pharmacophore hypotheses that rely on the precise spatial arrangement of the thiophene‑2‑carboxamide and 8‑methyl‑imidazo[1,2‑a]pyridine moieties.

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